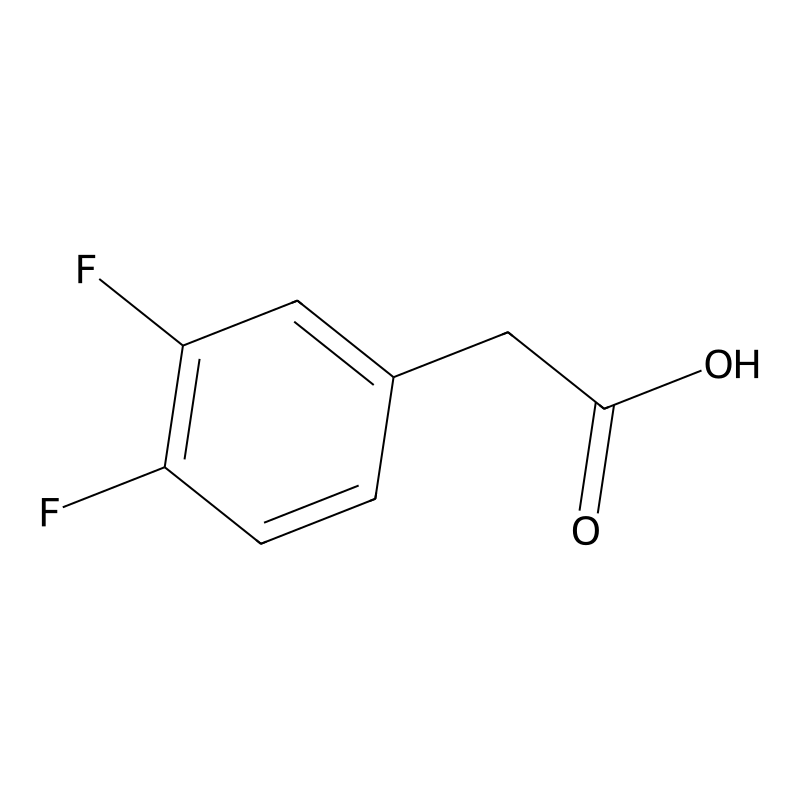3,4-Difluorophenylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3,4-Difluorophenylacetic Acid: An Overview
3,4-Difluorophenylacetic acid is a chemical compound with the molecular formula C8H6F2O2 . It is used in various scientific fields, particularly in the synthesis of other chemical compounds .
Physical and Chemical Properties
- Molecular Weight: 172.131 g/mol
- Melting Point: 47°C to 51°C
- Physical Form: Crystalline Needles
- Assay Percent Range: 98%
Safety and Handling
This compound may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
One specific study mentioned the use of 3,4-Difluorophenylacetic acid in the chromatographic separation of its positional isomers using five different techniques . This indicates its use in analytical chemistry, particularly in the field of chromatography.
3,4-Difluorophenylacetic acid is an aromatic compound characterized by the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring, attached to an acetic acid moiety. Its chemical formula is and it has a molecular weight of 172.13 g/mol. The compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features that enhance biological activity and chemical reactivity .
Currently, there is no scientific research readily available describing a specific mechanism of action for 3,4-DFPA. However, the presence of the difluorinated aromatic ring and the carboxylic acid group suggests potential areas for investigation. The fluorine atoms might influence the interaction of the molecule with biological targets, while the carboxylic acid group could be involved in binding or enzymatic processes [].
- Esterification: Reacts with alcohols to form esters, which can be useful in synthesizing derivatives for various applications.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of fluorinated aromatic compounds.
- Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the aromatic ring, allowing for further substitutions at other positions on the ring.
These reactions highlight its versatility in organic synthesis and materials science .
3,4-Difluorophenylacetic acid exhibits notable biological activities. It has been shown to possess:
- Antimicrobial Properties: It demonstrates effectiveness against various bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects: Research indicates that it may inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Analgesic Activity: Some studies suggest that this compound could be effective in pain relief treatments due to its interaction with pain receptors .
Several methods have been reported for synthesizing 3,4-difluorophenylacetic acid:
- Fluorination of Phenylacetic Acid: Direct fluorination using fluorinating agents can introduce fluorine atoms at the desired positions on the aromatic ring.
- Reformulation from Precursor Compounds: Starting from simpler fluorinated phenyl compounds and utilizing carboxylation techniques to introduce the acetic acid moiety.
- Via Grignard Reaction: Reacting a suitable Grignard reagent with a fluorinated benzaldehyde followed by oxidation can yield the desired product.
These methods vary in complexity and yield, with considerations for safety and environmental impact during synthesis .
3,4-Difluorophenylacetic acid finds applications across various fields:
- Pharmaceuticals: Used as an intermediate in drug synthesis, particularly in developing anti-inflammatory and antimicrobial agents.
- Agriculture: Potentially utilized in formulating agrochemicals due to its biological activity against pests and pathogens.
- Material Science: Its unique properties make it suitable for developing advanced materials with specific thermal or mechanical characteristics .
Research into the interactions of 3,4-difluorophenylacetic acid with biological systems has revealed several key points:
- Protein Binding: Studies indicate that this compound may bind to specific proteins involved in metabolic pathways, influencing drug metabolism.
- Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological activity, suggesting potential for combination therapies.
- Toxicological Profiles: While generally low in acute toxicity, prolonged exposure can lead to skin and eye irritation, necessitating careful handling .
Several compounds share structural similarities with 3,4-difluorophenylacetic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2,4-Difluorophenylacetic Acid | Different positional fluorination affects reactivity. | |
| 3-Fluorophenylacetic Acid | Only one fluorine; less biological activity reported. | |
| 4-Fluorophenylacetic Acid | Similar structure but different position of fluorine. | |
| 3-Chlorophenylacetic Acid | Chlorine instead of fluorine; different reactivity profile. |
The presence of both fluorine atoms at positions 3 and 4 distinguishes 3,4-difluorophenylacetic acid from these similar compounds by enhancing its chemical stability and biological efficacy .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








